

Application Notes & Protocols: Efficacy of Frubiase® SPORT in Endurance Athletes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Frubiase**

Cat. No.: **B14633507**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Endurance athletes consistently seek nutritional strategies to optimize performance, delay fatigue, and accelerate recovery. **Frubiase® SPORT** is a dietary supplement formulated with a combination of minerals, vitamins, trace elements, and, in some formulations, the functional carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to replenish micronutrients lost through sweat and to support the increased metabolic demands of strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium, and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]

This document provides a detailed protocol for a randomized controlled trial (RCT) designed to rigorously evaluate the efficacy of **Frubiase® SPORT** on key performance and physiological markers in trained endurance athletes. The protocols outlined herein are intended to serve as a comprehensive guide for conducting a robust clinical investigation.

Study Objective

To determine the effect of daily **Frubiase® SPORT** supplementation over a 4-week period on endurance performance, physiological stress markers, and metabolic efficiency in trained cyclists compared to a placebo.

Primary Hypothesis: 4-week supplementation with **Frubiase® SPORT** will lead to a significant improvement in a 40 km cycling time trial performance.

Secondary Hypotheses:

- Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen consumption (VO₂ max).
- Supplementation will lead to a lower blood lactate concentration at submaximal and maximal exercise intensities.
- Supplementation will reduce markers of exercise-induced muscle damage and inflammation post-exercise.

Study Design

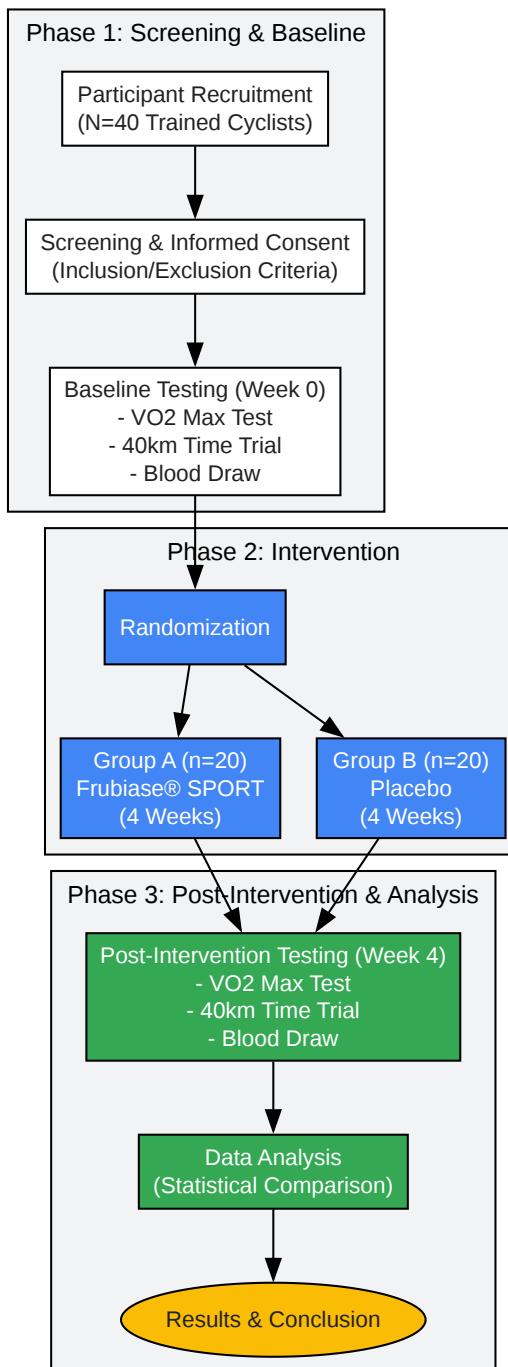
A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be implemented.

- Participants: 40 trained male and female cyclists.
- Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 40g powder) of **Frubiase® SPORT** dissolved in 500 ml of water.^[4]
- Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing no active ingredients.
- Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-intervention (Week 4).

Data Presentation: Key Quantitative Endpoints

All collected data will be analyzed to compare changes from baseline to Week 4 between the **Frubiase® SPORT** and Placebo groups.

Category	Metric	Measurement Timepoints	Description
Primary Performance	40 km Time Trial (TT) Performance	Baseline, Week 4	Total time (minutes) to complete a simulated 40 km TT on a laboratory cycle ergometer.
Secondary Performance	Time to Exhaustion (TTE)	Baseline, Week 4	Total time (minutes) cycling at a constant workload corresponding to 85% VO ₂ max.
Aerobic Capacity	Maximal Oxygen Consumption (VO ₂ max)	Baseline, Week 4	Maximum rate of oxygen consumption (ml/kg/min) measured during a graded exercise test.
Metabolic Efficiency	Lactate Threshold (LT)	Baseline, Week 4	The exercise intensity or power output (Watts) at which blood lactate begins to accumulate rapidly. ^[9]
Biochemical Markers	Blood Lactate Concentration	Baseline, Week 4 (Pre- and Post-exercise)	Concentration of lactate (mmol/L) in the blood at rest, during submaximal stages, and post-exhaustion. ^[10]
Creatine Kinase (CK)	Baseline, Week 4 (Pre- and 24h Post-exercise)	A marker of exercise-induced muscle damage (U/L).	

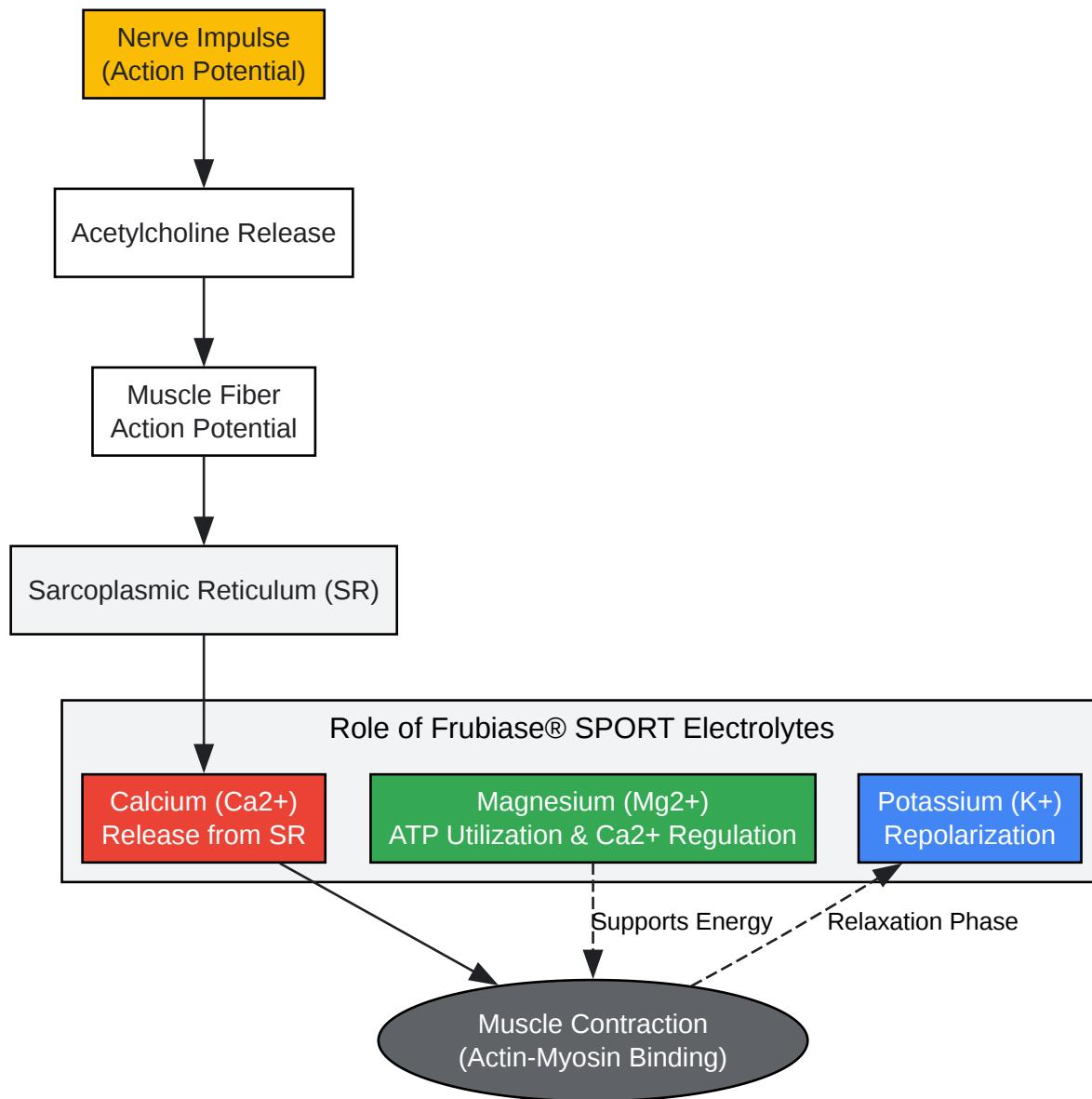

C-Reactive Protein (CRP)	Baseline, Week 4 (Pre- and 24h Post-exercise)	A marker of systemic inflammation (mg/L).
Serum Electrolytes	Baseline, Week 4 (Pre-exercise)	Serum concentrations of Sodium, Potassium, Calcium, Magnesium (mmol/L). [11]
Subjective Measures	Rating of Perceived Exertion (RPE)	Baseline, Week 4 (During all exercise tests) Borg 6-20 scale rating of subjective effort during exercise stages. [12]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall study workflow is designed to ensure robust data collection and minimize confounding variables.

Figure 1: Study Experimental Workflow


[Click to download full resolution via product page](#)

Caption: Figure 1: Randomized controlled trial experimental workflow.

Role of Key Ingredients in Muscle Function

Frubiase® SPORT contains electrolytes essential for excitation-contraction coupling, the fundamental process of muscle contraction.

Figure 2: Role of Electrolytes in Muscle Contraction

[Click to download full resolution via product page](#)

Caption: Figure 2: Simplified pathway of key electrolytes in muscle function.

Detailed Experimental Protocols

Protocol 1: Graded Exercise Test (GXT) for VO₂ max and Lactate Threshold

Objective: To determine maximal oxygen uptake (VO₂ max) and lactate threshold (LT).

Equipment:

- Calibrated cycle ergometer (e.g., Lode Excalibur Sport)
- Metabolic cart (for breath-by-breath gas analysis)
- Heart rate monitor
- Lactate analyzer (e.g., Lactate Pro 2) and consumables
- Borg RPE Scale (6-20)

Procedure:

- Participant Preparation: Participants should arrive in a rested and hydrated state, having avoided strenuous exercise for 24 hours and food/caffeine for 3 hours prior.
- Setup: Record participant's weight. Fit the participant to the cycle ergometer, ensuring optimal seat height and handlebar position. Attach the heart rate monitor and fit the respiratory mask for the metabolic cart.
- Warm-up: Begin with a 5-minute warm-up of easy cycling at 50-100 Watts.[\[13\]](#)
- Incremental Test: The test begins at a low intensity (e.g., 100 W for trained males). The workload is increased by 20-30 Watts every 1-2 minutes.[\[13\]](#)[\[14\]](#) The participant must maintain a constant cadence (e.g., 80-90 RPM).
- Data Collection:
 - Continuously record VO₂, VCO₂, RER, and heart rate.
 - At the end of each stage, record the participant's RPE.

- Obtain a capillary blood sample from the fingertip or earlobe to measure blood lactate concentration.[15]
- Termination Criteria: The test continues until volitional exhaustion. The test is terminated if the participant cannot maintain the required cadence, or if any of the following criteria for achieving VO₂ max are met:
 - A plateau in VO₂ despite an increase in workload.[16]
 - Respiratory Exchange Ratio (RER) > 1.10.
 - Heart rate within 10 bpm of age-predicted maximum (220-age).
 - RPE > 17.
- Cool-down: The participant should perform a 5-10 minute active cool-down at a low workload.[17]
- Data Analysis:
 - VO₂ max: Determined as the highest 30-second average VO₂ value recorded.
 - Lactate Threshold (LT): Plotted on a graph of lactate concentration vs. power output. LT is identified as the inflection point where lactate levels begin to rise sharply.[17]

Protocol 2: 40 km Cycling Time Trial (TT)

Objective: To assess maximal endurance performance over a set distance.

Equipment:

- Calibrated cycle ergometer with a time trial mode.
- Heart rate monitor.
- Standardized hydration (water ad libitum).

Procedure:

- Participant Preparation: Same as for the GXT. Testing should be conducted at the same time of day for baseline and post-intervention trials to control for circadian variance.
- Warm-up: Participants will complete a standardized 15-minute warm-up, including several short, high-intensity efforts to prepare for the trial.[18]
- Time Trial:
 - The ergometer is set to a 40 km distance trial.
 - On "start," the participant begins cycling and is instructed to complete the distance as quickly as possible.[18][19]
 - Participants can adjust their gearing/resistance and cadence as desired.
 - The only feedback provided is the elapsed distance. Time, power, and heart rate should be blinded to the participant.
- Data Collection: Record total time to completion, average power output, average heart rate, and average cadence.
- Cool-down: A 10-minute self-selected cool-down is performed post-trial.

Protocol 3: Blood Sampling and Analysis

Objective: To measure biochemical markers of metabolic stress, muscle damage, and inflammation.

Equipment:

- Phlebotomy supplies (needles, vacutainer tubes for serum and plasma).
- Centrifuge.
- -80°C freezer for sample storage.
- Access to a clinical laboratory for analysis (ELISA, spectrophotometry).

Procedure:

- Sample Collection:

- Venous blood samples will be drawn from an antecubital vein by a trained phlebotomist.
- Timing: Samples will be collected at four key timepoints:
 1. Baseline (Week 0), rested state.
 2. Post-Intervention (Week 4), rested state.
 3. Immediately following the Week 4 performance tests.
 4. 24 hours after the Week 4 performance tests.

- Sample Processing:

- Blood for serum analysis (CK, CRP, electrolytes) will be collected in SST tubes, allowed to clot for 30 minutes, and then centrifuged at 1500 x g for 15 minutes at 4°C.
- Blood for plasma analysis (lactate) will be collected in sodium fluoride/potassium oxalate tubes and centrifuged immediately.
- Aliquots of serum and plasma will be stored at -80°C until analysis.

- Analysis: Samples will be analyzed in batches to reduce inter-assay variability, using commercially available assay kits according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mainphar.com [mainphar.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. mainphar.com [mainphar.com]

- 4. frubiase® SPORT AUSDAUER | Brausepulver | Fruibase [frubiase.de]
- 5. vicnic.com [vicnic.com]
- 6. Electrolyte Balance & Immunity | Endurance Athlete Support [blog.launchhydrate.com]
- 7. traceminerals.com [traceminerals.com]
- 8. hammernutrition.eu [hammernutrition.eu]
- 9. Mastering Lactate Threshold Training | Polar Global [polar.com]
- 10. Performing a Lactate Threshold Test [nsca.com]
- 11. phenomhpm.com [phenomhpm.com]
- 12. davescottinc.com [davescottinc.com]
- 13. brocku.ca [brocku.ca]
- 14. vo2master.com [vo2master.com]
- 15. run.outsideonline.com [run.outsideonline.com]
- 16. sjsu.edu [sjsu.edu]
- 17. performance multisportaustralia.com.au [performance multisportaustralia.com.au]
- 18. matassessment.com [matassessment.com]
- 19. championseverywhere.com [championseverywhere.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Efficacy of Frubiase® SPORT in Endurance Athletes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14633507#protocol-for-testing-frubiase-efficacy-in-endurance-athletes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com